Orconazole nitrate
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Overview
Description
Orconazole nitrate is an antifungal compound belonging to the imidazole class of antifungal agents. It is primarily used to treat various fungal infections, including those affecting the skin, nails, and mucous membranes. The compound works by inhibiting the growth of fungi, thereby alleviating symptoms and preventing the spread of infection.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of orconazole nitrate typically involves the reaction of orconazole base with nitric acid. The process begins with the preparation of orconazole base, which is then dissolved in an appropriate solvent. Nitric acid is added to the solution under controlled conditions to form this compound. The reaction is usually carried out at a low temperature to ensure the stability of the product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The final product is purified through crystallization or other suitable methods to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Orconazole nitrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to its corresponding amine under reducing conditions.
Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted orconazole derivatives.
Scientific Research Applications
Orconazole nitrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antifungal agents and their mechanisms of action.
Biology: Investigated for its effects on fungal cell growth and metabolism.
Medicine: Applied in the treatment of fungal infections, including athlete’s foot, jock itch, and ringworm.
Industry: Utilized in the formulation of antifungal creams, ointments, and gels for topical application.
Mechanism of Action
Orconazole nitrate exerts its antifungal effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. The compound interacts with the enzyme lanosterol 14-α-demethylase, which is involved in the conversion of lanosterol to ergosterol. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to increased permeability and ultimately cell death .
Comparison with Similar Compounds
- Ketoconazole
- Clotrimazole
- Miconazole
Orconazole nitrate’s unique properties and broad spectrum of activity make it a valuable antifungal agent in both clinical and research settings.
Properties
CAS No. |
66778-38-9 |
---|---|
Molecular Formula |
C18H16Cl3N3O4 |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid |
InChI |
InChI=1S/C18H15Cl3N2O.HNO3/c19-14-6-4-13(5-7-14)18(10-23-9-8-22-12-23)24-11-15-16(20)2-1-3-17(15)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4) |
InChI Key |
DMCCWOOTCTWSHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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